5-(Benzyloxy)pyridine-2-carbaldehyde

Vue d'ensemble

Description

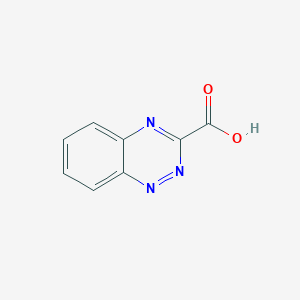

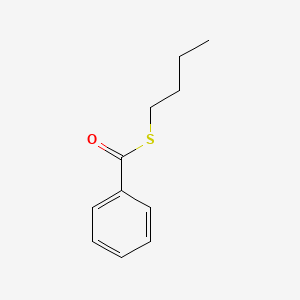

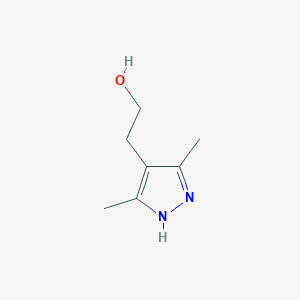

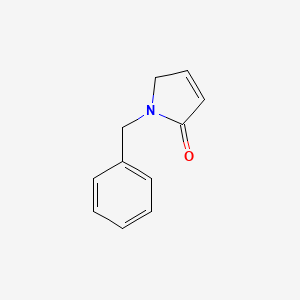

5-(Benzyloxy)pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring, a key structural motif found in many natural products and pharmaceuticals. The presence of the benzyloxy substituent and the carbaldehyde group makes it a versatile intermediate for various chemical transformations and synthetic applications.

Synthesis Analysis

The synthesis of heterocyclic carbaldehydes, such as 5-(Benzyloxy)pyridine-2-carbaldehyde, can be achieved through methods like transient directing group-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes. This approach allows for the coupling of a wide range of 3-methylheteroarene carbaldehydes with aryl iodides, including less reactive iodo pyridine derivatives, to yield a library of highly selective functionalized products in good to excellent yields .

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, has been determined through crystallographic studies. These compounds crystallize in specific space groups and exhibit complex coordination geometries involving nitrogen and oxygen atoms. The structure is characterized by a series of fused rings and coordination through both nitrogen atoms to one metal atom and through an oxygen atom to another metal atom of the dimer .

Chemical Reactions Analysis

Pyridine carbaldehydes can undergo various chemical reactions to form diverse heterocyclic scaffolds. For instance, 2-(Alkyl/arylamino)chromone-3-carbaldehyde can react with different reagents to produce 1-benzopyrano[2,3-b]pyridine-2,5-dione moieties . Additionally, a sequential Sonogashira coupling/intramolecular alkyne-carbonyl metathesis process can be used to synthesize benzo-fused indolizines and pyrrolo[1,2-a]quinolines from 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Benzyloxy)pyridine-2-carbaldehyde are influenced by its functional groups and molecular structure. The benzyloxy group can affect the compound's solubility and reactivity, while the carbaldehyde group is typically reactive towards nucleophiles. The pyridine ring can engage in hydrogen bonding and π-π interactions, which can influence the compound's boiling point, melting point, and solubility in various solvents. Although specific physical and chemical properties of 5-(Benzyloxy)pyridine-2-carbaldehyde are not detailed in the provided papers, these general characteristics can be inferred based on the structure and reactivity of similar compounds .

Applications De Recherche Scientifique

Photophysical Properties

The study of specific solute-solvent interactions and the influence of electron donor-acceptor substituents on novel heterocyclic compounds, including those similar to 5-(Benzyloxy)pyridine-2-carbaldehyde, reveals that the absorption and emission properties depend on the substituents present. This highlights its potential in photophysical applications where modifications can tailor its optical properties (Patil et al., 2010).

Synthetic Intermediates

An efficient method for synthesizing β-benzyl-substituted five-membered heterocyclic carbaldehydes through direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been developed. This process, potentially applicable to compounds like 5-(Benzyloxy)pyridine-2-carbaldehyde, provides a library of highly selective functionalized products, indicating its use as synthetic intermediates in organic synthesis (Reddy et al., 2020).

Ligand Synthesis

The acid-catalyzed reactions of specific aniline derivatives with dialdehydes, including those structurally related to 5-(Benzyloxy)pyridine-2-carbaldehyde, have been studied, leading to the synthesis of planar benzazaphospholes characterized by their π-rich σ2P ligand properties. This suggests its application in the synthesis of complex ligands for catalysis and materials science (Niaz et al., 2013).

Coordination Chemistry

In coordination chemistry, the use of pyridine-carbaldehyde oximes, structurally akin to 5-(Benzyloxy)pyridine-2-carbaldehyde, has led to the formation of novel zinc(II) complexes, demonstrating the compound's potential as a precursor in the synthesis of metal-organic frameworks and coordination compounds (Konidaris et al., 2009).

Novel Multicomponent Reactions

A novel approach to tetrahydro-pyrrolo[3,4-b]pyridine-5-one via a one-pot five-component synthesis, utilizing components similar to 5-(Benzyloxy)pyridine-2-carbaldehyde, was developed. This showcases the compound's potential in facilitating complex multicomponent reactions for the synthesis of drug-like compounds (Liu et al., 2015).

Propriétés

IUPAC Name |

5-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGGDAAQLLDHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496281 | |

| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)pyridine-2-carbaldehyde | |

CAS RN |

59781-08-7 | |

| Record name | 5-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59781-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(benzyloxy)pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)